molecular formula C22H19N5O4S2 B2951906 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894046-24-3

2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2951906
CAS No.: 894046-24-3
M. Wt: 481.55
InChI Key: UUOGKNQMGKNWJA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a dihydropyrimidine core fused with a thiazole ring system. The pyrimidine ring is substituted at position 2 with a thioether-linked 2-(benzo[d]thiazol-2-ylamino)acetamide moiety and at position 5 with an N-(4-methoxyphenyl)carboxamide group. Such a hybrid architecture is characteristic of kinase-targeted therapeutics, where the pyrimidine and thiazole motifs often serve as ATP-binding domain inhibitors . The benzo[d]thiazole group may enhance binding affinity through hydrophobic interactions, while the 4-methoxyphenyl substituent could influence solubility and metabolic stability .

Properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S2/c1-27-20(30)15(19(29)24-13-7-9-14(31-2)10-8-13)11-23-22(27)32-12-18(28)26-21-25-16-5-3-4-6-17(16)33-21/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGKNQMGKNWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as luminescent materials, suggesting potential applications in optical and electronic devices.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the observed dual fluorescence emission is due to the ESIPT process in solution, while only one type of emission is observed in solid films due to restricted conformational changes. This suggests that the compound’s luminescent properties can be influenced by the solvent or matrix in which it is placed.

Biological Activity

The compound 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly focusing on anticancer and antimicrobial activities, and to present relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Thioether linkage : Contributes to the compound's reactivity.
  • Dihydropyrimidine structure : Implicated in various pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the proliferation of cancer cells. The mechanism often involves inducing apoptosis in cancer cell lines, which has been demonstrated through various assays.

Case Study:
In a study evaluating the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
Compound 1A5491.98 ± 1.22
DoxorubicinA5493.00

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against pathogens such as Mycobacterium tuberculosis and various bacterial strains. The presence of the thiazole ring is critical for enhancing antimicrobial efficacy.

Research Findings:
A recent study synthesized a library of benzo[d]thiazole derivatives and tested their antimicrobial activities against Pseudomonas aeruginosa. The results indicated that several compounds effectively inhibited bacterial growth without affecting cell viability, suggesting their potential as antibiotic agents .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound AP. aeruginosa12 µg/mL
Compound BM. tuberculosis8 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of certain structural elements in enhancing biological activity:

  • Presence of electron-donating groups : Such as methoxy groups on the phenyl ring can increase activity.
  • Thiazole ring modifications : Alterations in the thiazole structure can significantly affect both anticancer and antimicrobial potency.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Analogues:

Dasatinib (BMS-354825) : A dual Src/Abl kinase inhibitor (C₂₂H₂₆ClN₇O₂S·H₂O) featuring a thiazole-carboxamide core linked to a pyrimidine ring. Unlike the target compound, Dasatinib includes a 4-(2-hydroxyethyl)piperazine substituent, enhancing solubility and kinase selectivity .

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a thiazolo-pyrimidine scaffold with a trimethoxybenzylidene substituent, influencing crystallinity and intermolecular hydrogen bonding .

Structural Comparison Table:
Compound Core Structure Key Substituents Molecular Weight
Target Compound Dihydropyrimidine-thiazole Benzo[d]thiazol-2-ylamino, 4-methoxyphenyl ~495 g/mol*
Dasatinib Thiazole-pyrimidine 4-(2-hydroxyethyl)piperazine, 2-chloro-6-methylphenyl 506.02 g/mol
CAS 868226-52-2 Dihydropyrimidine-thiadiazole 5-(ethylthio)-1,3,4-thiadiazole, furan-2-carboxamide 453.5 g/mol
Ethyl 7-methyl-3-oxo... (from ) Thiazolo-pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester 519.58 g/mol

*Estimated based on structural analogs.

Pharmacological Profiles

  • Kinase Inhibition : Dasatinib exhibits IC₅₀ values of <1 nM for Abl and Src kinases due to its pyrimidine-thiazole pharmacophore . The target compound’s benzo[d]thiazole group may similarly engage hydrophobic kinase pockets, but its lack of a charged piperazine moiety could reduce solubility and cellular uptake.
  • Antitumor Activity : Dasatinib demonstrates potent in vivo efficacy in leukemia models . Structural analogs like the target compound may require optimization of the 4-methoxyphenyl group to balance potency and pharmacokinetics .

Physicochemical Properties

  • Crystallinity : Analogues like the ethyl 7-methyl-3-oxo... derivative () exhibit puckered pyrimidine rings (deviation: 0.224 Å) and intermolecular C–H···O bonds, which stabilize crystal packing . The target compound’s benzo[d]thiazole substituent may introduce steric hindrance, reducing crystallinity compared to Dasatinib’s planar structure.

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